molecular formula C12H12N4O2S2 B2380740 (3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester CAS No. 301173-57-9

(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester

Cat. No. B2380740
CAS RN: 301173-57-9
M. Wt: 308.37
InChI Key: GMCWXHUWHFUMQH-UHFFFAOYSA-N
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Description

The compound “(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester” is a complex organic molecule that belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their versatility in drug design .


Synthesis Analysis

The synthesis of such compounds often involves the interaction of binucleophilic 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with other reactants . For example, a study reported the synthesis of similar compounds by reacting 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal .


Molecular Structure Analysis

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold is a key structural feature of this compound . This scaffold is known for its stability and is difficult to cleave . It can act as isosteres of amide, ester, and carboxylic acid .


Chemical Reactions Analysis

Compounds with the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit various biological activities . They have been used as therapeutic candidates against urease-positive microorganisms . The position and number of substitutions on the scaffold can modulate the potency of the compounds .

Scientific Research Applications

Antiviral Activity

The study by Khramchikhin et al. explored the antiviral properties of related derivatives. Among the compounds tested in vitro against influenza A/Puerto Rico/8/34 (H1N1) virus, one stood out : The study by Khramchikhin et al. explored the antiviral properties of related derivatives. Among the compounds tested in vitro against influenza A/Puerto Rico/8/34 (H1N1) virus, one stood out: 4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiol . It demonstrated a remarkable selectivity index (SI) of over 300, indicating potent antiviral activity. Docking studies suggested that the preferred interaction site for these ligands was the M2 proton channel of the influenza A virus .

Organic Semiconductors and OLEDs

Thiophene derivatives play a crucial role in organic electronics. The thiophene ring system is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). These materials exhibit excellent electronic properties and are essential for next-generation displays and optoelectronic devices .

Corrosion Inhibition

Thiophene-based compounds are employed as corrosion inhibitors in industrial chemistry. Their ability to protect metals from corrosion makes them valuable in various applications, including coatings, pipelines, and metal structures .

Pharmacological Properties

Thiophene derivatives have shown diverse pharmacological effects:

Organic Synthesis

Thiophene derivatives are essential building blocks in organic synthesis. Researchers have developed various synthetic strategies to access these compounds, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Suprofen, a 2-substituted thiophene derivative, is used as a nonsteroidal anti-inflammatory drug. Its structure incorporates the thiophene framework, highlighting the importance of this heterocycle in drug design .

Mechanism of Action

Target of Action

It is known that thiophene-based analogs, which are a key component of this compound, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that the thiophene and triazole moieties in the compound can make specific interactions with different target receptors . These interactions can lead to various changes in the cellular environment, potentially leading to the therapeutic effects observed.

Biochemical Pathways

It is known that thiophene and triazole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential bioavailability and pharmacokinetic properties of the compound.

Result of Action

It is known that thiophene and triazole derivatives can have a wide range of effects at the molecular and cellular level due to their broad-spectrum biological activities .

Action Environment

It is known that the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that the compound’s action could potentially be influenced by various environmental factors.

Future Directions

Compounds with the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have potential applications in medicinal chemistry . Future research could focus on exploring these applications further, including their potential as therapeutic candidates against various diseases .

properties

IUPAC Name

ethyl 2-(3-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S2/c1-2-18-10(17)6-8-7-20-12-14-13-11(16(12)15-8)9-4-3-5-19-9/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCWXHUWHFUMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester

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